molecular formula C8H16N2O4S2 B8716885 l,l-Ethylenedicysteine

l,l-Ethylenedicysteine

Cat. No. B8716885
M. Wt: 268.4 g/mol
InChI Key: BQHFYSWNHZMMDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04925650

Procedure details

The L,L-isomer of the title compound is prepared by reductive dimerisation of L-thiazolidine-4-carboxylic acid under the influence of sodium in liquid ammonia, as described in Blondeau et al in Can. J. Chem. 45 (1), 49-52 (1967). The corresponding D,D-isomer and the meso form (L,L-isomer) are prepared in a corresponding manner from D-thiazolidine-4-carboxylic acid and racemic thiazolidine-4-carboxylic acid, respectively. These thiazolidine carboxylic acids are obtained by reaction of L-, D- or DL-cystein with formaldehyde according to Nagasama et al, J. Med. Chem. 27, 591 (1984).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]1[S:5][CH2:4][NH:3][CH:2]1[C:6]([OH:8])=[O:7].[Na].N.[CH2:11]1[S:15][CH2:14][NH:13][C@H:12]1[C:16]([OH:18])=[O:17]>>[C:6]([CH:2]([NH:3][CH2:4][CH2:14][NH:13][CH:12]([C:16]([OH:18])=[O:17])[CH2:11][SH:15])[CH2:1][SH:5])([OH:8])=[O:7].[NH2:3][CH:2]([C:6]([OH:8])=[O:7])[CH2:1][SH:5].[CH2:6]=[O:7] |^1:8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1C(NCS1)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Two
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1[C@@H](NCS1)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1CNC(C1)C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)C(CS)NCCNC(CS)C(=O)O
Name
Type
product
Smiles
NC(CS)C(=O)O
Name
Type
product
Smiles
C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04925650

Procedure details

The L,L-isomer of the title compound is prepared by reductive dimerisation of L-thiazolidine-4-carboxylic acid under the influence of sodium in liquid ammonia, as described in Blondeau et al in Can. J. Chem. 45 (1), 49-52 (1967). The corresponding D,D-isomer and the meso form (L,L-isomer) are prepared in a corresponding manner from D-thiazolidine-4-carboxylic acid and racemic thiazolidine-4-carboxylic acid, respectively. These thiazolidine carboxylic acids are obtained by reaction of L-, D- or DL-cystein with formaldehyde according to Nagasama et al, J. Med. Chem. 27, 591 (1984).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]1[S:5][CH2:4][NH:3][CH:2]1[C:6]([OH:8])=[O:7].[Na].N.[CH2:11]1[S:15][CH2:14][NH:13][C@H:12]1[C:16]([OH:18])=[O:17]>>[C:6]([CH:2]([NH:3][CH2:4][CH2:14][NH:13][CH:12]([C:16]([OH:18])=[O:17])[CH2:11][SH:15])[CH2:1][SH:5])([OH:8])=[O:7].[NH2:3][CH:2]([C:6]([OH:8])=[O:7])[CH2:1][SH:5].[CH2:6]=[O:7] |^1:8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1C(NCS1)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Two
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1[C@@H](NCS1)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1CNC(C1)C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)C(CS)NCCNC(CS)C(=O)O
Name
Type
product
Smiles
NC(CS)C(=O)O
Name
Type
product
Smiles
C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04925650

Procedure details

The L,L-isomer of the title compound is prepared by reductive dimerisation of L-thiazolidine-4-carboxylic acid under the influence of sodium in liquid ammonia, as described in Blondeau et al in Can. J. Chem. 45 (1), 49-52 (1967). The corresponding D,D-isomer and the meso form (L,L-isomer) are prepared in a corresponding manner from D-thiazolidine-4-carboxylic acid and racemic thiazolidine-4-carboxylic acid, respectively. These thiazolidine carboxylic acids are obtained by reaction of L-, D- or DL-cystein with formaldehyde according to Nagasama et al, J. Med. Chem. 27, 591 (1984).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]1[S:5][CH2:4][NH:3][CH:2]1[C:6]([OH:8])=[O:7].[Na].N.[CH2:11]1[S:15][CH2:14][NH:13][C@H:12]1[C:16]([OH:18])=[O:17]>>[C:6]([CH:2]([NH:3][CH2:4][CH2:14][NH:13][CH:12]([C:16]([OH:18])=[O:17])[CH2:11][SH:15])[CH2:1][SH:5])([OH:8])=[O:7].[NH2:3][CH:2]([C:6]([OH:8])=[O:7])[CH2:1][SH:5].[CH2:6]=[O:7] |^1:8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1C(NCS1)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Two
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1[C@@H](NCS1)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1CNC(C1)C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)C(CS)NCCNC(CS)C(=O)O
Name
Type
product
Smiles
NC(CS)C(=O)O
Name
Type
product
Smiles
C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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